molecular formula C20H22N2O4 B5460814 N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

Cat. No. B5460814
M. Wt: 354.4 g/mol
InChI Key: XQJRCCKSSSHHEX-AQTBWJFISA-N
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Description

The compound “N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a vinyl group (-CH=CH2), a methoxy group (-OCH3), and a hydroxyethyl group (-CH2CH2OH). These functional groups suggest that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the vinyl group suggests that this part of the molecule could have some degree of planarity. The oxygen atoms in the methoxy and hydroxyethyl groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the vinyl group could potentially undergo addition reactions, while the amide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups it contains. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

properties

IUPAC Name

N-[(Z)-3-(2-hydroxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-3-7-16(8-4-14)19(24)22-18(20(25)21-11-12-23)13-15-5-9-17(26-2)10-6-15/h3-10,13,23H,11-12H2,1-2H3,(H,21,25)(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJRCCKSSSHHEX-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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